![molecular formula C19H17N3O8 B14148567 Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate CAS No. 88796-71-8](/img/structure/B14148567.png)
Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate is a chemical compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial properties and are often used in medical and veterinary applications. This compound is characterized by the presence of two nitrofuran groups attached to a benzoate ester, making it a unique and potentially valuable molecule for various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate typically involves the nitration of furan derivatives followed by esterification and coupling reactions. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the nitrofuran groups . The final step involves the coupling of these nitrofuran derivatives with ethyl 4-aminobenzoate under specific reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran groups can be oxidized under specific conditions to form corresponding nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate involves the inhibition of bacterial enzymes, particularly those involved in the degradation of glucose and pyruvate. This inhibition disrupts the bacterial metabolic pathways, leading to cell death. The compound’s nitrofuran groups are believed to play a crucial role in this inhibitory activity .
相似化合物的比较
Similar Compounds
Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.
Nitrofural: Used as a topical antibacterial agent.
Methyl 5-nitrofuran-2-carboxylate: A related nitrofuran derivative used in organic synthesis.
Uniqueness
Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate is unique due to its dual nitrofuran groups attached to a benzoate ester, which may confer enhanced antibacterial properties and broader applications compared to other nitrofuran compounds .
属性
CAS 编号 |
88796-71-8 |
|---|---|
分子式 |
C19H17N3O8 |
分子量 |
415.4 g/mol |
IUPAC 名称 |
ethyl 4-[bis[(5-nitrofuran-2-yl)methyl]amino]benzoate |
InChI |
InChI=1S/C19H17N3O8/c1-2-28-19(23)13-3-5-14(6-4-13)20(11-15-7-9-17(29-15)21(24)25)12-16-8-10-18(30-16)22(26)27/h3-10H,2,11-12H2,1H3 |
InChI 键 |
ZKRLVNMPNJAJCN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC2=CC=C(O2)[N+](=O)[O-])CC3=CC=C(O3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



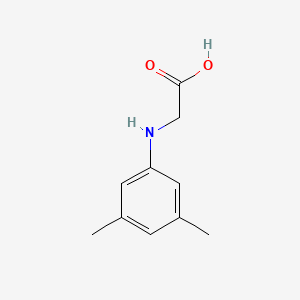
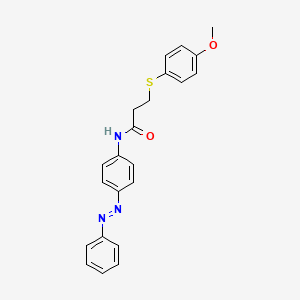

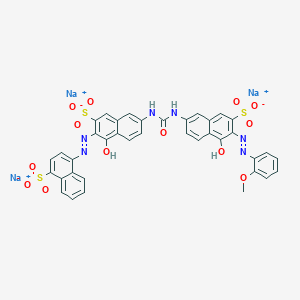
![1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide](/img/structure/B14148518.png)
![n-[(2-Methoxyphenyl)carbamoyl]octadecanamide](/img/structure/B14148519.png)
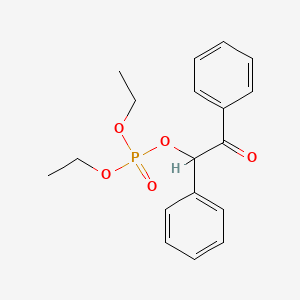
![(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14148529.png)
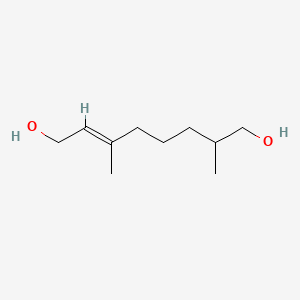
![tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14148532.png)
![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide}](/img/structure/B14148541.png)
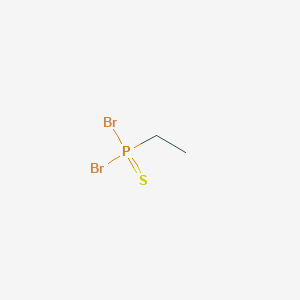
![[2-(Acetyloxy)phenyl]boronic acid](/img/structure/B14148557.png)
